[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol
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Overview
Description
[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methanol group and a methyloxolan moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with the formation of the pyrazole ring through the condensation of hydrazine with a 1,3-dicarbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and selectivity, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: The methyloxolan moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while reduction could lead to various reduced forms of the pyrazole ring.
Scientific Research Applications
[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol: can be compared with other pyrazole derivatives:
3(5)-Aminopyrazoles: These compounds are also used in the synthesis of heterocyclic systems and have similar reactivity.
Pyrazolo[1,5-a]pyrimidines: These are more complex structures that share some synthetic pathways with the target compound.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
[1-methyl-3-(5-methyloxolan-2-yl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3 |
InChI Key |
IKPYXAOZQZSOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C2=NN(C=C2CO)C |
Origin of Product |
United States |
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